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molecular formula C12H15N3 B8491127 (1-Azidocyclohexyl)benzene

(1-Azidocyclohexyl)benzene

Cat. No. B8491127
M. Wt: 201.27 g/mol
InChI Key: URDOPVIVMKFFHV-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

The crude azide (18.0 g, ≤96 mmol) was dissolved in dioxane (300 mL) with triphenylphosphine (40 g, 152 mmol) and the stirred solution was refluxed for 4 h. under N2 (g) before adding H2O (9 mL, 0.5 mol). After about 46 h. further reflux, solvent was removed in vacuo at about 45-50° C. and residual moisture was removed by azeotropic distillations in vacuo with CH3CN and Et2O, respectively. The syrupy residue was dissolved in boiling Et2O and chilled to about 0° C. for about 16 h. Precipitated Ph3PO was removed by filtration, and 1M HCl in Et2O (90 mL) was added dropwise at about 5° C. to the etherol filtrate to precipitate the desired 1-phenyl-cyclohexylamine as its HCl salt (12.7 g, LC-MS m/z 162 (MH+)) which was recrystallized from CHCl3 /i-Pr2O before use.
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([N:13]=[N+]=[N-])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>O1CCOCC1>[C:1]1([C:7]2([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCCC1)N=[N+]=[N-]
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution was refluxed for 4 h. under N2 (g)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After about 46 h. further reflux
Duration
46 h
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo at about 45-50° C.
CUSTOM
Type
CUSTOM
Details
residual moisture was removed by azeotropic distillations in vacuo with CH3CN and Et2O
DISSOLUTION
Type
DISSOLUTION
Details
The syrupy residue was dissolved
CUSTOM
Type
CUSTOM
Details
Precipitated Ph3PO was removed by filtration, and 1M HCl in Et2O (90 mL)
ADDITION
Type
ADDITION
Details
was added dropwise at about 5° C. to the etherol filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate the desired 1-phenyl-cyclohexylamine as its HCl salt (12.7 g, LC-MS m/z 162 (MH+)) which
CUSTOM
Type
CUSTOM
Details
was recrystallized from CHCl3 /i-Pr2O before use

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1(CCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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